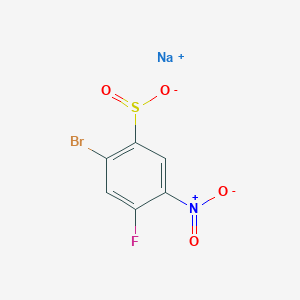
Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate: is an organosulfur compound that features a benzene ring substituted with bromine, fluorine, nitro, and sulfinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-4-fluoro-5-nitrobenzene. The reaction conditions often include the use of a sulfonating agent such as sodium sulfite in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfinate group.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available 2-bromo-4-fluoro-5-nitrobenzene. The process includes sulfonation, purification, and crystallization steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in an acidic medium.
Major Products Formed:
Substitution: Products with different nucleophiles replacing bromine or fluorine.
Reduction: 2-bromo-4-fluoro-5-aminobenzene-1-sulfinate.
Oxidation: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfonate.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving sulfonation and substitution reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the benzene ring. For example, the nitro group can participate in electron transfer reactions, while the sulfinate group can act as a nucleophile in substitution reactions.
Comparison with Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but lacks the sulfinate group.
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but with different positioning of substituents.
Uniqueness: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of bromine, fluorine, nitro, and sulfinate groups on the benzene ring makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C6H2BrFNNaO4S |
|---|---|
Molecular Weight |
306.04 g/mol |
IUPAC Name |
sodium;2-bromo-4-fluoro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H3BrFNO4S.Na/c7-3-1-4(8)5(9(10)11)2-6(3)14(12)13;/h1-2H,(H,12,13);/q;+1/p-1 |
InChI Key |
QBVPVDUDMWIBIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)[O-])Br)F)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


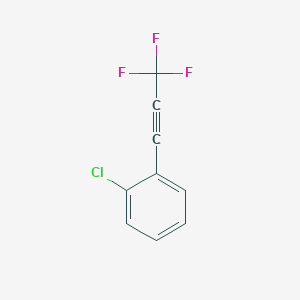
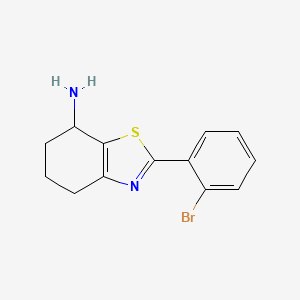
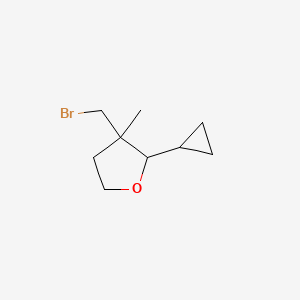
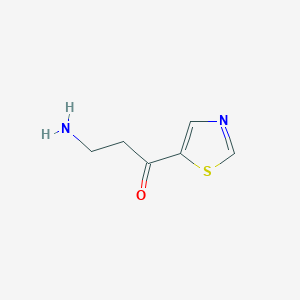
![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)

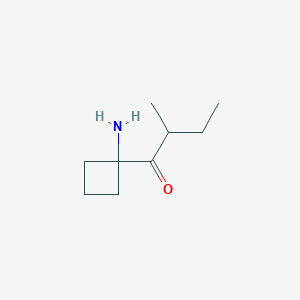

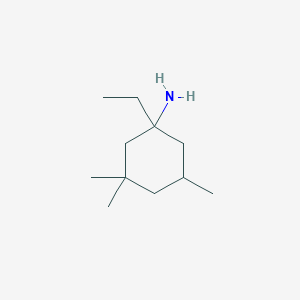
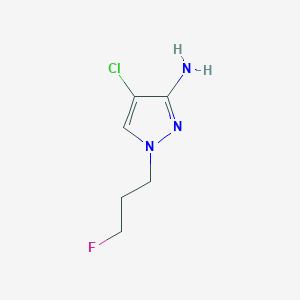
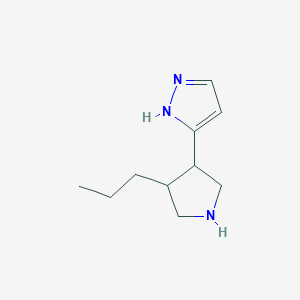
![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
